molecular formula C16H25N3O2S B7034076 N-[1-(1,3-thiazol-2-yl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide

N-[1-(1,3-thiazol-2-yl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide

Cat. No.: B7034076
M. Wt: 323.5 g/mol
InChI Key: SCRLKEQBTTWMIX-UHFFFAOYSA-N
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Description

N-[1-(1,3-thiazol-2-yl)propyl]-3-oxa-9-azaspiro[55]undecane-9-carboxamide is a complex organic compound featuring a thiazole ring, a spirocyclic structure, and an amide functional group

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c1-2-13(14-17-7-12-22-14)18-15(20)19-8-3-16(4-9-19)5-10-21-11-6-16/h7,12-13H,2-6,8-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRLKEQBTTWMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=CS1)NC(=O)N2CCC3(CC2)CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-thiazol-2-yl)propyl]-3-oxa-9-azaspiro[55]undecane-9-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring One common method involves the cyclization of a thioamide with an α-haloketone under basic conditions to form the thiazole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-thiazol-2-yl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require the use of Lewis acids as catalysts.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the amide group can produce primary or secondary amines.

Scientific Research Applications

N-[1-(1,3-thiazol-2-yl)propyl]-3-oxa-9-azaspiro[5

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.

    Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.

    Industry: It could be used in the development of new materials with unique properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-[1-(1,3-thiazol-2-yl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring and spirocyclic structure may allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • 1-(1,3-thiazol-2-yl)propan-1-amine dihydrochloride

Uniqueness

N-[1-(1,3-thiazol-2-yl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide is unique due to its combination of a thiazole ring, spirocyclic structure, and amide functional group. This combination of features is not commonly found in other compounds, making it a valuable target for further research and development.

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